molecular formula C13H20F3NO4 B15239140 Rel-1-tert-butyl3-ethyl(3R,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate

Rel-1-tert-butyl3-ethyl(3R,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B15239140
M. Wt: 311.30 g/mol
InChI Key: DDLYEPHICIJRBB-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-1-tert-butyl3-ethyl(3R,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-1-tert-butyl3-ethyl(3R,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl acrylate with ethylamine under controlled conditions to form the pyrrolidine ring. The introduction of the trifluoromethyl group can be achieved through a nucleophilic substitution reaction using trifluoromethyl iodide. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors, followed by purification processes like distillation or crystallization. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-1-tert-butyl3-ethyl(3R,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Trifluoromethyl iodide in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Rel-1-tert-butyl3-ethyl(3R,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Rel-1-tert-butyl3-ethyl(3R,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-tert-butyl-3-ethylpyrrolidine-1,3-dicarboxylate: Lacks the trifluoromethyl group, leading to different chemical properties.

    3-ethyl-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate: Similar structure but without the tert-butyl group.

Uniqueness

Rel-1-tert-butyl3-ethyl(3R,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate is unique due to the presence of both the tert-butyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and potential biological activity.

Properties

Molecular Formula

C13H20F3NO4

Molecular Weight

311.30 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3R,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C13H20F3NO4/c1-5-20-10(18)8-6-17(7-9(8)13(14,15)16)11(19)21-12(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1

InChI Key

DDLYEPHICIJRBB-DTWKUNHWSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@H]1C(F)(F)F)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CN(CC1C(F)(F)F)C(=O)OC(C)(C)C

Origin of Product

United States

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